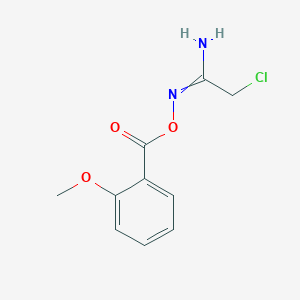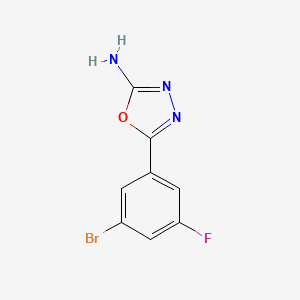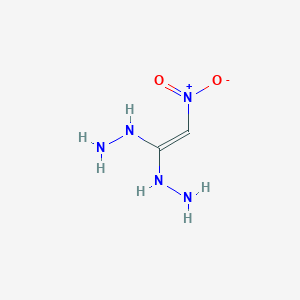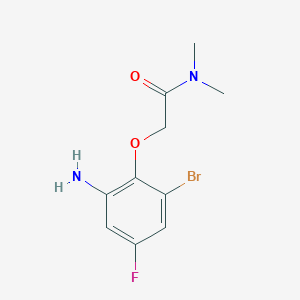
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an amino group, three chlorine atoms, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,3,4,5-tetrachloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methoxylation: The naphthalene ring is introduced through a Friedel-Crafts alkylation reaction, followed by methoxylation using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(2-Nitro-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol.
Reduction: Reformation of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(2-Amino-3,4,5-trichlorophenyl)-naphthalen-2-ol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Amino-3,4,5-trichlorophenyl)-6-hydroxynaphthalen-2-ol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-(2-Amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol is unique due to the presence of both the methoxy group and the amino group, which provide a balance of hydrophilic and lipophilic properties. This combination can enhance its binding affinity to specific molecular targets and improve its potential as a therapeutic agent.
特性
分子式 |
C17H12Cl3NO2 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC名 |
1-(2-amino-3,4,5-trichlorophenyl)-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl3NO2/c1-23-9-3-4-10-8(6-9)2-5-13(22)14(10)11-7-12(18)15(19)16(20)17(11)21/h2-7,22H,21H2,1H3 |
InChIキー |
FBUCYPRDPLRVCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)O)C3=CC(=C(C(=C3N)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)





![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)





